(3-Chloro-5-methylsulfonylphenyl)boronic acid
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Overview
Description
(3-Chloro-5-methylsulfonylphenyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chlorine atom and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-methylsulfonylphenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, to yield the desired boronic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-5-methylsulfonylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
(3-Chloro-5-methylsulfonylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Chloro-5-methylsulfonylphenyl)boronic acid in various reactions involves the interaction of the boronic acid group with other chemical species. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The presence of the chlorine and methylsulfonyl groups can influence the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the chlorine and methylsulfonyl substituents, making it less reactive in certain contexts.
(3-Chloro-4-methylphenyl)boronic Acid: Similar structure but different substitution pattern, leading to different reactivity.
(4-Methylsulfonylphenyl)boronic Acid: Lacks the chlorine substituent, affecting its chemical behavior.
Uniqueness
(3-Chloro-5-methylsulfonylphenyl)boronic acid is unique due to the combination of the chlorine and methylsulfonyl groups on the phenyl ring. This unique substitution pattern imparts distinct reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry and other research fields.
Properties
Molecular Formula |
C7H8BClO4S |
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Molecular Weight |
234.47 g/mol |
IUPAC Name |
(3-chloro-5-methylsulfonylphenyl)boronic acid |
InChI |
InChI=1S/C7H8BClO4S/c1-14(12,13)7-3-5(8(10)11)2-6(9)4-7/h2-4,10-11H,1H3 |
InChI Key |
VAGINRZSVGVYEX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)S(=O)(=O)C)(O)O |
Origin of Product |
United States |
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